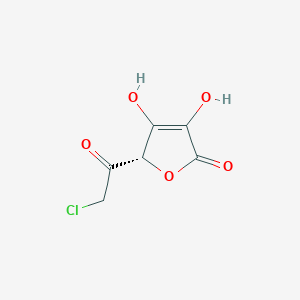
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring with hydroxyl groups at the 3 and 4 positions, and a chloroacetyl group at the 5 position. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan derivatives.
Chloroacetylation: The furan derivative undergoes chloroacetylation, where a chloroacetyl group is introduced at the 5 position. This step often requires the use of chloroacetyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroacetyl group can be reduced to form a hydroxyl group or other functional groups.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new compounds with different functional groups.
科学研究应用
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
®-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one: The enantiomer of the compound with the ®-configuration.
5-(2-Bromoacetyl)-3,4-dihydroxyfuran-2(5H)-one: A similar compound with a bromoacetyl group instead of a chloroacetyl group.
5-(2-Acetyl)-3,4-dihydroxyfuran-2(5H)-one: A compound with an acetyl group instead of a chloroacetyl group.
Uniqueness
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one is unique due to its specific stereochemistry and the presence of both chloroacetyl and hydroxyl groups
属性
分子式 |
C6H5ClO5 |
|---|---|
分子量 |
192.55 g/mol |
IUPAC 名称 |
(2S)-2-(2-chloroacetyl)-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H5ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h5,9-10H,1H2/t5-/m1/s1 |
InChI 键 |
XOHLIBAAKCISFU-RXMQYKEDSA-N |
手性 SMILES |
C(C(=O)[C@@H]1C(=C(C(=O)O1)O)O)Cl |
规范 SMILES |
C(C(=O)C1C(=C(C(=O)O1)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


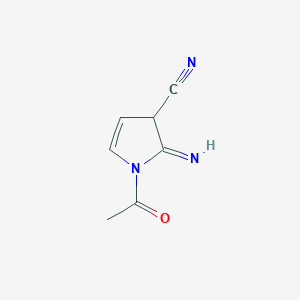

![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
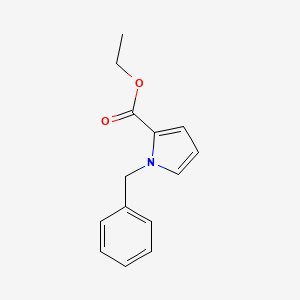
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
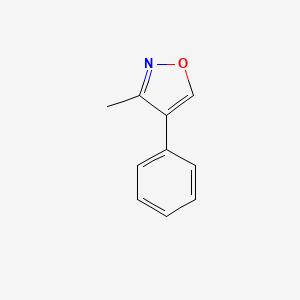
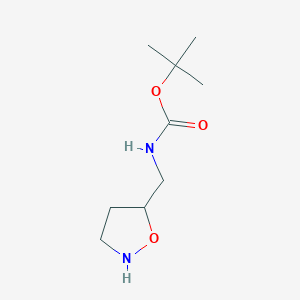
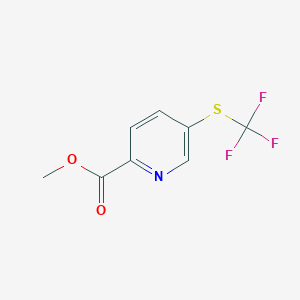

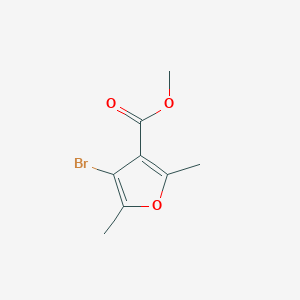
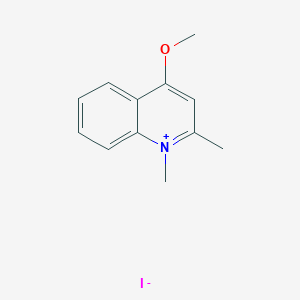
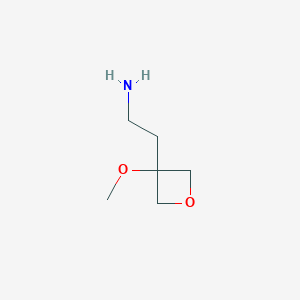
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
